![molecular formula C10H18 B1196268 Thujane CAS No. 471-12-5](/img/structure/B1196268.png)
Thujane
Overview
Description
Thujone is a volatile monoterpene ketone of plant origin which is produced by several plants that are frequently used for flavoring foods and beverages . It occurs naturally in two stereoisomeric forms, -α and -β . Its core structure is a bicyclic monoterpenoid, which contributes to its unique properties and effects .
Synthesis Analysis
A six-step total synthesis of α-thujone and d6-α-thujone has been reported . The synthesis relies on the functionalization of the readily available dimethylfulvene . Furthermore, the three main metabolites of the natural product were also synthesized .Molecular Structure Analysis
The chemical formula of Thujone is C10H16O . It occurs predominantly in two diastereomeric forms: (−)-α-thujone and (+)-β-thujone .Chemical Reactions Analysis
The best known neurotoxic effects of Thujone are connected to the GABA-gated chloride channel, where α-thujone is a modulator roughly two to three times as potent as the β isomer . The reactions that generate the thujone skeleton in sabinene from GPP are mediated by the enzyme sabinene synthase which has GPP as its substrate .Physical And Chemical Properties Analysis
Thujone has a molar mass of 152.23 g/mol . It is characterized by a strong, distinct aroma, lending itself to uses in flavorings and perfumery .Scientific Research Applications
Thujane's stereochemistry has been explored, revealing correlations with other substances and insights into its absolute configurations. This research is foundational for understanding thujane's chemical properties and potential applications (Ohloff, Uhde, Thomas, & Kovats, 1966).
Research on thujane diastereoisomers has provided detailed analysis through proton NMR. spectra, aiding in deducing the relative configurations of these hydrocarbons (Dieffenbacher & Philipsborn, 1966).
Thujane's presence in certain plant species, like Siparuna thecaphora, led to the discovery of new compounds, like trans-thujane-1α,7-diol 1-O-β-d-glucopyranoside, suggesting potential applications in phytochemistry and pharmacology (Vera Saltos et al., 2014).
Research into the essential oil of Thuja orientalis has identified new sesquiterpenes and provided insights into their antiproliferative activities, highlighting potential applications in cancer research and treatment (Kim et al., 2013).
Studies on thujane and its derivatives have explored their impact on insect behavior, indicating potential applications in pest control and agricultural research (Wróblewska-Kurdyk et al., 2019).
Thujane's potential in treating inflammatory diseases has been investigated, showing its ability to suppress biomarkers related to inflammation both in vitro and in vivo (Kim, Kim, Kim, Park, Jang, Lee, Jung, & Ahn, 2011).
Mechanism of Action
Safety and Hazards
Thujone is neurotoxic and was shown to inhibit the gamma-aminobutyric acid A (GABAA) receptor, which leads to excitations and convulsions at higher concentrations in animal studies . High doses of Thujone have been found to be toxic, potentially leading to serious health problems, including kidney and liver damage, restlessness, sleep disturbances, and even death .
properties
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7(2)10-5-4-8(3)9(10)6-10/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTNBVHDRFKLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275769, DTXSID40963741 | |
Record name | Thujane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thujane | |
CAS RN |
471-12-5, 11052-97-4 | |
Record name | Thujane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thujane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thujane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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